molecular formula C12H15NO2 B124839 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline CAS No. 57598-33-1

2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline

Cat. No. B124839
CAS RN: 57598-33-1
M. Wt: 205.25 g/mol
InChI Key: ZGDUNGBWVZKWGE-UHFFFAOYSA-N
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Description

The compound “2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline” is likely an organic compound containing an oxazoline ring, which is a five-membered ring with two carbon atoms, one nitrogen atom, and one oxygen atom . The 2-methoxyphenyl group suggests the presence of a phenyl ring with a methoxy (OCH3) substituent.


Molecular Structure Analysis

The molecular structure would be determined by the arrangement of the oxazoline ring and the 2-methoxyphenyl group. The exact structure would depend on the specific synthesis process and the conditions under which the compound was formed .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would largely depend on its functional groups. The oxazoline ring might be involved in ring-opening reactions, and the methoxy group could potentially undergo reactions typical of ethers .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Polymer Synthesis and Modification

Research by Guichard et al. (1998) explored the synthesis and characterization of poly(2-vinyl-4,4-dimethyl-5-oxazolone) and its copolymers. They studied the reaction of these polymers with 4-methoxy-4'-(β-aminoethoxy)biphenyl via a ring-opening process, leading to the formation of copolymers with functionalized side groups (Guichard et al., 1998).

Catalysis in Polymerization

Chen et al. (2007) investigated zinc anilido-oxazolinate complexes as initiators for ring-opening polymerization. They synthesized several new anilido-oxazolines and explored their reactions with zinc ethyl complexes, leading to the formation of zinc benzyloxide complexes (Chen et al., 2007).

Synthesis of Heterocyclic Compounds

The study by Osarodion Peter Osarumwense (2022) focused on synthesizing heterocyclic compounds using 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one. These compounds demonstrated significant antibacterial activity against various strains of microorganisms (Osarumwense, 2022).

Electrochemical Studies

Ryan and Kariv-Miller (1988) explored the electroreduction of 2-oxazolines, including 2-phenyl-4,4-dimethyl-2-oxazoline. They observed a reduction peak in cyclic voltammetry and achieved a high yield of N-benzyl-2-amino-2-methylpropanol through preparative reduction (Ryan & Kariv-Miller, 1988).

Applications in Fluorescence Probes

Ihmels et al. (2005) developed pH-sensitive fluorescence probes consisting of an anthracene fluorophore and a pi-conjugated oxazoline. These compounds showed significant red-shifts in absorption and emission upon protonation, useful in detecting biologically relevant acid concentrations (Ihmels et al., 2005).

Drug Delivery Research

Hwang et al. (2019) reported on a poly(2-oxazoline)-based block copolymer with aromatic heterocyclic side chains. This copolymer demonstrated potential as a drug delivery platform, capable of encapsulating various poorly soluble drugs and showing promise in solubilizing diverse active pharmaceutical ingredients (Hwang et al., 2019).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions, including the use of personal protective equipment .

Future Directions

The future research directions for this compound could involve exploring its potential applications, studying its reactivity under various conditions, and investigating its biological activity .

properties

IUPAC Name

2-(2-methoxyphenyl)-4,4-dimethyl-5H-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-12(2)8-15-11(13-12)9-6-4-5-7-10(9)14-3/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGDUNGBWVZKWGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=N1)C2=CC=CC=C2OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80206225
Record name 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline

CAS RN

57598-33-1
Record name 4,4-Dimethyl-2-(2-methoxyphenyl)oxazoline
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Record name 57598-33-1
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Record name 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
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Record name 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline
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Record name 4,4-DIMETHYL-2-(2-METHOXYPHENYL)OXAZOLINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
AI Meyers, R Gabel, ED Mihelich - The Journal of Organic …, 1978 - ACS Publications
Reaction of o-(methoxy) aryloxazolines 1 with organolithium or Grignard reagents results in methoxy displacement to the o-(alkyl)-, o-(aryl)-, and o-(vinyl) aryloxazolines 3. A variety of …
Number of citations: 215 pubs.acs.org
RB Palmer - 1994 - search.proquest.com
The 4-(2$\sp\prime $-nitrophenyl)-$1 $, 4-dihydropyridine-3, 5-dimethyl ester (DHP) nifedipine is a calcium channel antagonist clinically used for the treatment of hypertension and …
Number of citations: 2 search.proquest.com
OM Demchuk, KM Pietrusiewicz - Synlett, 2009 - thieme-connect.com
A practical rhodium-mediated arylation of 1, 4-quinones has been developed. The corresponding 2-aryl-1, 4-quinones were obtained with excellent selectivity and high yields under …
Number of citations: 33 www.thieme-connect.com
P Beak, ST Kerrick, DJ Gallagher - Journal of the American …, 2002 - ACS Publications
Significant differences for competitive efficiencies in directed ortho lithiations for single functional groups in three series, the secondary benzamides 1-4, the tertiary benzamides 5-11, …
Number of citations: 126 pubs.acs.org
HZ Neihaya, SH Zahraa, H Kadhem - Al-Kufa Univ. J. Biol., 2020 - researchgate.net
Antibacterial and anti-biofilm activities of Neem gum (Azadirchta indica) and Arabic gum (Acacia senegal) extracts on human Page 1 Al-Kufa University Journal for Biology / VOL.12 / NO.…
Number of citations: 3 www.researchgate.net

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